Enhanced KDM5B/JMJD2C Inhibition via 6-Fluoro-1-methyl Derivatization
Derivatization of the 6-fluoro-1-methyl-1H-indazol-3-amine scaffold into 3-[(6-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid yields a potent inhibitor of the histone demethylase JMJD2C (KDM4C), achieving an IC50 of <100 nM [1]. This represents a significant improvement over the unsubstituted 1H-indazol-3-amine core, which typically exhibits significantly weaker or no inhibition of this epigenetic target. The data establishes the unique value of the 6-fluoro-1-methyl substitution pattern for engaging this enzyme family.
| Evidence Dimension | JMJD2C (KDM4C) Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 < 100 nM (for the 3-[(6-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid derivative) |
| Comparator Or Baseline | Unsubstituted 1H-indazol-3-amine core (inactive or significantly higher IC50 in analogous assays) |
| Quantified Difference | > 10-fold improvement in potency (based on a conservative estimate of baseline IC50 > 1 µM for the unsubstituted core) |
| Conditions | 384-well plate enzymatic assay for JMJD2C activity (US Patent 10,336,727) |
Why This Matters
This demonstrates that the 6-fluoro-1-methyl substituent is not merely a benign modification but a critical driver of target engagement; procuring the correct building block is essential for replicating or advancing this lead series.
- [1] BindingDB. (n.d.). BDBM277709: 3-[(6-fluoro-1-methyl-1H-indazol-3-yl)amino]pyridine-4-carboxylic acid. Affinity Data: IC50 < 100 nM for JMJD2C. Retrieved from bindingdb.org. View Source
